molecular formula C26H27Cl2N5O4 B609588 N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide CAS No. 1788896-33-2

N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide

Cat. No. B609588
M. Wt: 544.43
InChI Key: RJWLMMYFBDEKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NL-103 is a novel dual-targeted inhibitor of histone deacetylases and hedgehog pathway, effectively overcomes vismodegib resistance conferred by Smo mutations. NL-103 comprises structural elements of Hh pathway inhibitor vismodegib, and histone deacetylase (HDAC) inhibitor vorinostat. NL-103 simultaneously and significantly inhibited both HDACs and Hh pathway. Importantly, NL-103 effectively overcame vismodegib resistance induced by Smoothened point mutations. Moreover, NL-103 significantly downregulated the expression of Gli2 which plays an important role in Hh pathway. NL-103 may be a promising compound for clinical development as a more effective Hh pathway inhibitor.

Scientific Research Applications

Heterocyclic Synthesis

The compound has potential applications in the field of heterocyclic synthesis, which is vital for developing pharmacologically active compounds. It was found that similar compounds, such as 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, were prepared and studied for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating the potential of the compound in medical applications (Ahmed, 2007).

Antimicrobial Activity

Compounds similar to N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide have been studied for their antimicrobial properties. For example, several 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant antibacterial or antifungal activities, displaying efficacy comparable to or even better than standard drugs (Zhuravel et al., 2005).

Synthetic Chemistry

In synthetic chemistry, the compound and its derivatives can be a part of various reactions to produce novel heterocyclic compounds. For instance, compounds like 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide were used as precursors for synthesizing pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, indicating the compound's utility in creating diverse chemical structures (Zaki et al., 2015).

properties

CAS RN

1788896-33-2

Product Name

N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide

Molecular Formula

C26H27Cl2N5O4

Molecular Weight

544.43

IUPAC Name

N-(4-chloro-3-(3-chlorobenzamido)phenyl)-6-((7-(hydroxyamino)-7-oxoheptyl)amino)nicotinamide

InChI

InChI=1S/C26H27Cl2N5O4/c27-19-7-5-6-17(14-19)25(35)32-22-15-20(10-11-21(22)28)31-26(36)18-9-12-23(30-16-18)29-13-4-2-1-3-8-24(34)33-37/h5-7,9-12,14-16,37H,1-4,8,13H2,(H,29,30)(H,31,36)(H,32,35)(H,33,34)

InChI Key

RJWLMMYFBDEKDT-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(NCCCCCCC(NO)=O)N=C1)NC2=CC=C(C(NC(C3=CC=CC(Cl)=C3)=O)=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NL-103;  NL 103;  NL103.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide

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